molecular formula C22H28N2O5S B452002 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 494830-45-4

2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B452002
CAS No.: 494830-45-4
M. Wt: 432.5g/mol
InChI Key: YPZPICNXKVWZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1, which are members of the Janus kinase (JAK) family of enzymes. These enzymes play a crucial role in the signaling pathways that regulate immune responses, making them an attractive target for the development of new therapies for autoimmune diseases and other inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves inhibition of the TYK2 and JAK1 enzymes, which are involved in the signaling pathways that regulate immune responses. By blocking these enzymes, this compound can reduce the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including suppression of pro-inflammatory cytokine production, reduction of immune cell activation and infiltration, and modulation of T cell differentiation and function. These effects are thought to underlie the therapeutic potential of this compound for various autoimmune and inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide for lab experiments is its high specificity for TYK2 and JAK1, which allows for more targeted inhibition of these enzymes compared to other JAK inhibitors. However, like other small molecule inhibitors, this compound may have limitations in terms of its bioavailability, toxicity, and off-target effects, which can affect its efficacy and safety in vivo.

Future Directions

There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide and related JAK inhibitors. These include:
1. Further preclinical and clinical studies to evaluate the efficacy and safety of this compound for various autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
2. Investigation of the potential use of this compound in combination with other immunomodulatory agents, such as biologics or other small molecule inhibitors, to achieve synergistic effects and improve disease outcomes.
3. Development of more selective and potent JAK inhibitors that can target specific JAK isoforms or signaling pathways, which may have advantages in terms of efficacy and safety compared to broad-spectrum inhibitors like this compound.
4. Investigation of the role of TYK2 and JAK1 in other disease processes, such as cancer, infectious diseases, and neuroinflammatory disorders, and the potential use of JAK inhibitors like this compound in these contexts.
In conclusion, this compound is a promising small molecule inhibitor of TYK2 and JAK1, with potential applications for the treatment of various autoimmune and inflammatory conditions. Further research is needed to fully understand its mechanism of action, efficacy, and safety, as well as its potential for combination therapy and use in other disease contexts.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves several steps, starting with the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form the corresponding acetate ester. This ester is then reacted with 4-(morpholin-4-ylsulfonyl)aniline to form the desired amide product.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for various autoimmune and inflammatory conditions. For example, preclinical studies have shown that this compound can effectively suppress the activity of TYK2 and JAK1, leading to a reduction in pro-inflammatory cytokine production and improved disease outcomes in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-22(2,3)17-4-8-19(9-5-17)29-16-21(25)23-18-6-10-20(11-7-18)30(26,27)24-12-14-28-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZPICNXKVWZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.